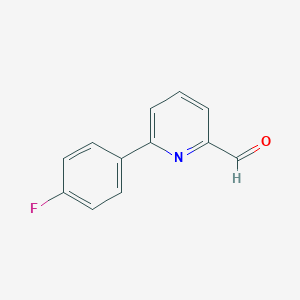

6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, playing a pivotal role in both organic and medicinal chemistry. researchgate.net The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins and alkaloids. nih.gov Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug discovery. nih.gov This means the pyridine core is present in a multitude of existing and experimental drugs, demonstrating broad-spectrum biological activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov

In organic synthesis, pyridine derivatives serve as versatile building blocks and are easily converted into a wide array of functionalized molecules. nih.gov The nitrogen atom influences the reactivity of the ring, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This predictable reactivity, combined with improving the water solubility of potential drug candidates, solidifies the importance of the pyridine scaffold in the design of next-generation therapeutics and functional materials. nih.gov

The Pyridine-2-carbaldehyde Moiety: A Versatile Synthon and Ligand Precursor

The pyridine-2-carbaldehyde moiety, specifically, is a highly valuable functional group in synthetic chemistry. It consists of a pyridine ring substituted with an aldehyde group at the position adjacent to the nitrogen atom. This arrangement provides two key reactive sites: the electrophilic aldehyde carbon and the nucleophilic pyridine nitrogen.

As a synthon, the aldehyde group readily undergoes a variety of chemical transformations. It is a common precursor for the synthesis of more complex molecules through reactions such as condensations, particularly with amines to form Schiff bases (imines). researchgate.net These Schiff bases are not only stable compounds in their own right but also serve as intermediates for creating diverse molecular architectures.

Furthermore, the proximity of the aldehyde (or its derivative) and the pyridine nitrogen allows the molecule to act as an excellent chelating ligand. The nitrogen and an oxygen or nitrogen atom from the derivatized aldehyde can simultaneously coordinate to a metal ion, forming a stable bidentate complex. nih.gov This property is extensively utilized in coordination chemistry to create metal complexes with tailored electronic and catalytic properties, finding applications in areas from catalysis to materials science. mdpi.comajol.info

Rationales for 4-Fluorophenyl Substitution in Pyridine Carbaldehydes for Enhanced Research Utility

The incorporation of a 4-fluorophenyl group at the 6-position of the pyridine-2-carbaldehyde scaffold is a deliberate design choice intended to enhance the molecule's utility in research, particularly in medicinal chemistry and materials science. The substitution of hydrogen with fluorine, a small and highly electronegative atom, can profoundly alter a molecule's properties in several ways:

Metabolic Stability: In drug development, C-H bonds on aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, thereby increasing the compound's biological half-life.

Electronic Effects: Fluorine's strong electron-withdrawing nature can modify the electronic distribution within the entire molecule. This can influence the reactivity of the pyridine ring and the aldehyde group, as well as modulate the pKa of the pyridine nitrogen, affecting its binding characteristics.

Binding Interactions: The fluorine atom can participate in favorable intermolecular interactions, such as hydrogen bonds (C–F···H–X) and dipole-dipole interactions, which can enhance the binding affinity of the molecule to biological targets like proteins and enzymes.

These modifications make 4-fluorophenyl substituted compounds like 6-(4-fluorophenyl)pyridine-2-carbaldehyde highly attractive starting materials for creating libraries of novel compounds with potentially improved performance in biological assays and material applications.

Physicochemical Properties of this compound

Below is an interactive table summarizing the key physicochemical properties of the compound.

| Property | Value | Reference |

| CAS Number | 157402-44-3 | guidechem.comscbt.com |

| Molecular Formula | C₁₂H₈FNO | scbt.com |

| Molecular Weight | 201.20 g/mol | scbt.com |

| Melting Point | 85-90 °C | guidechem.com |

| Boiling Point (Predicted) | 326.0 ± 30.0 °C | guidechem.com |

| Flash Point (Predicted) | 159 °C | guidechem.com |

| Topological Polar Surface Area | 30 Ų | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Detailed Research Findings

While extensive, dedicated studies on this compound are not broadly published, its significance lies in its role as a sophisticated building block for synthesizing more complex molecules with specific functions. Its utility can be understood through the reactivity of its constituent parts and by examining research on structurally analogous compounds.

The primary application of this compound is as a precursor. The aldehyde functional group is a key site for derivatization. For instance, it can be readily condensed with various amine-containing compounds, such as thiosemicarbazides, to form thiosemicarbazones. Research on related pyridine-2-carbaldehyde thiosemicarbazones has shown that these derivatives can act as potent ligands for metal ions and that the resulting metal complexes can exhibit significant antineoplastic (anticancer) activity. nih.govnih.gov The synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, for example, resulted in a compound with high activity against L1210 leukemia in mice. nih.gov This highlights a well-established research pathway where this compound could be used to generate novel thiosemicarbazones, with the 4-fluorophenyl group potentially enhancing biological efficacy.

Similarly, the reaction with other nucleophiles, such as hydrazides or amines, can generate libraries of Schiff base derivatives. These derivatives are not only valuable in medicinal chemistry but also in the development of new catalysts. Palladium(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency as precatalysts in fundamental organic reactions like Suzuki–Miyaura and Heck cross-coupling. nih.gov The electronic properties imparted by the 4-fluorophenyl group could modulate the catalytic activity of metal complexes derived from this compound.

The synthesis of such pyridine derivatives often involves multi-component reactions. For example, highly substituted pyridones can be synthesized in a one-pot reaction involving an appropriate aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.govnih.gov While not a direct synthesis of this compound itself, these methods showcase the modularity of pyridine synthesis, where this carbaldehyde could be a target product or a starting reagent for further elaboration.

Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIFQHRRHZIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-77-4 | |

| Record name | 6-(4-fluorophenyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 4 Fluorophenyl Pyridine 2 Carbaldehyde and Its Analogs

Strategic Approaches to the Core 6-(4-Fluorophenyl)pyridine-2-carbaldehyde Synthesis

The construction of the this compound framework can be approached through several strategic disconnections. Key methods involve either the post-modification of a pre-formed pyridine (B92270) ring or the construction of the pyridine ring with the fluorophenyl moiety already incorporated.

Boronic Acid Coupling Methodologies for Fluorophenyl Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile tools for the formation of carbon-carbon bonds between aromatic rings. researchgate.netlibretexts.org This strategy is highly effective for introducing the 4-fluorophenyl group onto a pyridine scaffold.

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For the synthesis of the target compound, a common approach involves the coupling of a 6-halopyridine-2-carbaldehyde (or a protected precursor like an acetal) with 4-fluorophenylboronic acid. The use of a protected aldehyde can prevent unwanted side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 6-Chloro-2-formylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | [Note] |

| 2 | 6-Bromopyridine-2-carbaldehyde acetal | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | [Note] |

[Note]: Yields are representative and highly dependent on specific substrate and reaction optimization. Data is illustrative based on general Suzuki-Miyaura couplings of pyridyl halides. researchgate.netnih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging nitrogen-containing heterocycles. researchgate.net Catalysts like Pd(dppf)Cl₂ are often effective for such transformations. nih.gov

Pyridine Ring Formation Strategies Incorporating Fluorinated Moieties

An alternative to post-functionalization is the construction of the pyridine ring with the 4-fluorophenyl group incorporated from the outset. This approach often involves multi-component condensation reactions.

The Kröhnke pyridine synthesis is a notable example, involving the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgnih.gov To generate the desired 6-(4-fluorophenyl)pyridine scaffold, a chalcone-type intermediate, 1-(4-fluorophenyl)-3-aryl-2-propen-1-one, could be reacted with a pyridinium (B92312) salt derived from a suitable ketone, leading to the formation of a 2,4,6-trisubstituted pyridine. Subsequent functional group manipulation would be required to install the carbaldehyde at the 2-position.

The mechanism proceeds through a Michael addition, followed by cyclization and aromatization. researchgate.net This method allows for the assembly of highly substituted pyridines from relatively simple precursors. researchgate.net

Oxidative Transformations for Carbaldehyde Group Generation

A common and practical synthetic route involves the late-stage oxidation of a stable precursor, such as a methyl group, to the desired carbaldehyde. If the synthesis yields 6-(4-fluorophenyl)-2-methylpyridine, a selective oxidation is the final key step.

Selenium dioxide (SeO₂) is a classical reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. nih.gov This method has been successfully employed for the synthesis of various pyridine-2-carboxaldehydes. The reaction typically involves heating the methylpyridine derivative with a stoichiometric amount of SeO₂ in a solvent like dioxane or acetic acid.

More modern and milder methods, such as the Kornblum oxidation, can also be employed. This involves the conversion of the methyl group to a halomethyl group, followed by oxidation with dimethyl sulfoxide (B87167) (DMSO). This approach avoids the use of toxic heavy metal reagents.

Derivatization Techniques from this compound Precursors

The carbaldehyde group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse molecular libraries. Condensation reactions with nitrogen nucleophiles are particularly common for generating Schiff bases and thiosemicarbazones, classes of compounds frequently investigated for their biological activities. nih.govnih.govnih.gov

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. researchgate.netjocpr.com The reaction of this compound with various substituted anilines or other primary amines typically proceeds under mild conditions, often with acid catalysis in a dehydrating solvent like ethanol (B145695) or methanol.

The general reaction is as follows: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

Where Ar is the 6-(4-fluorophenyl)pyridin-2-yl moiety. The position of the substituents on the amine component can significantly influence the electronic properties and three-dimensional structure of the resulting Schiff base. nih.gov

Table 2: Representative Schiff Bases Derived from Pyridine Carbaldehydes

| Amine Reactant | Resulting Schiff Base Structure | Representative Yield (%) | Melting Point (°C) |

| 4-Fluoroaniline | N-(4-fluorophenyl)-1-(6-(4-fluorophenyl)pyridin-2-yl)methanimine | 75 | 178 |

| 2-Methoxyaniline | N-(2-methoxyphenyl)-1-(6-(4-fluorophenyl)pyridin-2-yl)methanimine | 36 | 167-169 |

[Note]: Data adapted from analogous pyrimidine-based Schiff base syntheses for illustrative purposes. mdpi.com

Thiosemicarbazone Synthesis and Modified Analogues

Thiosemicarbazones are a specific class of Schiff bases formed from the condensation of an aldehyde with thiosemicarbazide (B42300). semanticscholar.org These compounds are well-known for their metal-chelating properties and diverse biological activities, including potential anticancer effects. researchgate.netrsc.orgcore.ac.uk

The synthesis is typically a straightforward one-pot reaction where equimolar amounts of this compound and thiosemicarbazide (or a substituted thiosemicarbazide) are refluxed in a solvent like ethanol, often with a catalytic amount of acid. researchgate.net The resulting thiosemicarbazone usually precipitates from the reaction mixture upon cooling.

A study detailing the synthesis of the isomeric 6-(4-Fluorophenyl)pyridine-3-carbaldehyde thiosemicarbazone reported a yield of 65% after recrystallization from hot acetone. researchgate.net Similar yields can be expected for the 2-carbaldehyde isomer.

Table 3: Characterization Data for an Analogous Fluorophenylpyridine Thiosemicarbazone

| Compound Name | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | IR (ν, cm⁻¹) |

| 6-(4-Fluorophenyl)pyridine-3-carbaldehyde Thiosemicarbazone | 65 | 241-243 | 11.5 (s, 1H, NH), 8.8 (s, 1H, CH=N), 8.2-7.2 (m, Ar-H), 8.1 (s, 2H, NH₂) | 3422, 3273 (NH₂), 1633 (CH=N), 833 (C=S) |

[Note]: Data is for the positional isomer 6-(4-Fluorophenyl)pyridine-3-carbaldehyde Thiosemicarbazone. researchgate.net

The synthesis can be extended to modified analogues by using N-substituted thiosemicarbazides, which allows for the introduction of additional diversity at the terminal nitrogen of the thiosemicarbazone moiety. nih.gov

Formation of Related Heterocyclic Systems (e.g., Imidazo[1,2-α]pyridine derivatives)

The pyridine-2-carbaldehyde moiety serves as a versatile precursor for the construction of fused heterocyclic systems, most notably imidazo[1,2-α]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. A prominent and efficient method for their synthesis is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot three-component reaction. mdpi.comnih.gov

In this reaction, a 2-aminopyridine (B139424), an aldehyde such as this compound, and an isocyanide are combined to rapidly generate a diverse range of 3-aminoimidazo[1,2-a]pyridines. The reaction proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the final imidazo[1,2-α]pyridine product. beilstein-journals.org This methodology is highly valued for its atom economy, operational simplicity, and the ability to introduce multiple points of diversity in a single step. mdpi.com

The versatility of the GBBR allows for the use of various isocyanides, leading to a wide array of substitutions at the 3-amino position of the resulting heterocycle. This flexibility is crucial for building libraries of analogs for structure-activity relationship (SAR) studies.

Optimization of Synthetic Pathways for Research Scale Production

For the synthesis of this compound itself, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a state-of-the-art and highly efficient methodology. rsc.org This approach typically involves the coupling of a halogenated pyridine-2-carbaldehyde derivative with a suitable boronic acid or ester. A plausible and effective route is the coupling of 6-chloropyridine-2-carbaldehyde (B1588816) with (4-fluorophenyl)boronic acid.

The optimization of this synthetic pathway for reliable research-scale production requires a systematic evaluation of several key reaction parameters to maximize yield and purity while ensuring reproducibility. covasyn.com These parameters include the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system. rsc.orgresearchgate.net

Catalyst and Ligand Selection: The choice of the palladium source and the associated phosphine ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher turnover numbers and are effective at lower catalyst loadings. researchgate.net Catalysts such as Pd(dppf)Cl₂ are known for their efficiency in coupling heteroaryl chlorides. nih.gov The ligand plays a crucial role in the stability of the catalyst and the kinetics of the catalytic cycle.

Base and Solvent: The base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can significantly influence the reaction rate and the suppression of side reactions, such as the decomposition of the boronic acid. researchgate.net The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base, must be chosen to ensure the solubility of all reactants and intermediates. nih.gov

Optimization for research-scale production involves screening combinations of these parameters to identify the optimal conditions that provide a high yield of the desired product with minimal purification challenges.

Coordination Chemistry of 6 4 Fluorophenyl Pyridine 2 Carbaldehyde and Its Schiff Base Derivatives

Ligand Design Principles and Coordination Modes of Pyridine-2-carbaldehyde Derivatives

The coordination behavior of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde is fundamentally dictated by the electronic and steric properties of the pyridine (B92270) ring, the aldehyde functional group, and the 4-fluorophenyl substituent. The pyridine nitrogen acts as a Lewis base, readily coordinating to metal centers. The aldehyde group, either in its free form or condensed into a Schiff base, provides a second coordination site, leading to chelation.

Bidentate (N,O) Chelation Mechanisms

In its unaltered form, this compound can function as a neutral bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen atom. This forms a stable five-membered chelate ring. This coordination mode, denoted as κ²(N,O), has been confirmed through spectroscopic and crystallographic studies of related pyridine-2-carbaldehyde complexes. rsc.org The lone pair of electrons on the pyridine nitrogen and a lone pair on the carbonyl oxygen atom donate to the metal center, resulting in a stable complex. The 4-fluorophenyl group at the 6-position of the pyridine ring can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can modulate the stability and reactivity of the resulting metal complex.

Polydentate Coordination through Schiff Base Formation

A significant aspect of the coordination chemistry of this compound is its ability to form Schiff base ligands. The aldehyde group readily undergoes condensation reactions with primary amines (R-NH₂) to form an imine or azomethine group (-CH=N-R). wikipedia.org This reaction transforms the bidentate (N,O) ligand into a new ligand with at least bidentate (N,N') coordination capabilities, involving the pyridine nitrogen and the imine nitrogen.

By carefully selecting the primary amine, the denticity of the resulting Schiff base ligand can be systematically increased. For instance, using a diamine can lead to the formation of a binuclear complex where the ligand bridges two metal centers. If the amine contains additional donor groups, such as hydroxyl or carboxyl groups, the resulting Schiff base can act as a tridentate or even a tetradentate ligand. This versatility allows for the synthesis of a wide array of metal complexes with diverse geometries and properties. The formation of such polydentate Schiff base complexes often leads to enhanced thermodynamic stability due to the chelate effect.

Synthesis and Characterization of Metal-Ligand Complexes with Transition Metals

The synthesis of metal complexes with this compound and its Schiff base derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and properties.

Cobalt(II) and Zinc(II) Complexes

Schiff base derivatives of pyridine-2-carbaldehyde have been shown to form stable complexes with Cobalt(II) and Zinc(II). For Co(II), which has a d⁷ electron configuration, octahedral or tetrahedral geometries are common. With polydentate Schiff base ligands derived from this compound, hexacoordinate Co(II) complexes are often formed. researchgate.net These complexes are typically characterized by UV-Vis spectroscopy, which shows d-d electronic transitions, and magnetic susceptibility measurements, which confirm the high-spin or low-spin nature of the complex.

Zinc(II), with a d¹⁰ electron configuration, is diamagnetic and does not exhibit d-d transitions. Its complexes are typically colorless unless the ligand is colored. The coordination geometry of Zn(II) complexes is most commonly tetrahedral or octahedral. ias.ac.in X-ray crystallography is a definitive method for determining the solid-state structure of these complexes. NMR spectroscopy is also a powerful tool for characterizing the structure of diamagnetic Zn(II) complexes in solution.

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Key Findings |

| Co(II) | Octahedral, Tetrahedral | UV-Vis, Magnetic Susceptibility, IR | Formation of high-spin or low-spin complexes depending on the ligand field strength. |

| Zn(II) | Tetrahedral, Octahedral | NMR, X-ray Crystallography, IR | Formation of diamagnetic complexes with geometries dictated by ligand sterics and electronics. ias.ac.in |

Ruthenium(II) Complexes

Ruthenium(II), a d⁶ metal ion, predominantly forms octahedral complexes. Schiff base ligands derived from pyridine-2-carbaldehyde are excellent candidates for the synthesis of stable Ru(II) complexes. ias.ac.in The synthesis of such complexes often starts from a suitable Ru(II) precursor, such as [Ru(bpy)₂Cl₂] or [Ru(DMSO)₄Cl₂]. The resulting complexes are often intensely colored due to metal-to-ligand charge transfer (MLCT) transitions, a characteristic feature of many Ru(II) polypyridyl complexes. These complexes are typically characterized by UV-Vis and luminescence spectroscopy, as well as cyclic voltammetry to probe their redox properties. The steric and electronic properties of the Schiff base ligand, including the 4-fluorophenyl substituent, can be tuned to modulate the photophysical and electrochemical properties of the Ru(II) complex. mdpi.com

| Precursor | Typical Coordination Geometry | Characterization Techniques | Key Findings |

| [Ru(bpy)₂Cl₂] | Octahedral | UV-Vis, Luminescence, Cyclic Voltammetry | Formation of intensely colored complexes with MLCT bands; tunable photophysical and redox properties. ias.ac.in |

| [Ru(DMSO)₄Cl₂] | Octahedral | ¹H NMR, IR, X-ray Crystallography | Versatile precursor for a range of Schiff base complexes; allows for systematic ligand substitution studies. |

Manganese(I) and Rhenium(I) Carbonyl Complexes

These complexes are readily characterized by infrared spectroscopy, which shows characteristic strong C≡O stretching bands in the range of 1900-2100 cm⁻¹. The number and position of these bands provide valuable information about the geometry of the complex. ¹H NMR spectroscopy is also used to elucidate the structure of these diamagnetic complexes.

Silver(I) Complexes

The coordination chemistry of Schiff base ligands derived from pyridine-2-carbaldehyde analogues with silver(I) ions reveals a variety of structural motifs, largely influenced by the nature of the ligand, the counter-anion, and the solvent system used for synthesis. Schiff bases originating from this compound act as versatile chelating agents, typically coordinating to metal ions through the nitrogen atoms of both the pyridine ring and the imine group.

In complexes with silver(I), a d¹⁰ metal ion, the coordination geometry is often flexible, leading to coordination numbers ranging from two to four. Common geometries include linear, trigonal planar, and tetrahedral arrangements. Research on analogous pyridine-based Schiff base ligands has shown that they can react with silver salts like AgNO₃ and AgClO₄ to form distinct products. For instance, reactions can yield discrete binuclear complexes where two silver centers are bridged by two Schiff base ligands. researchgate.net In such structures, the silver(I) ion might adopt a trigonal planar coordination environment, bonding to two nitrogen atoms from the bridging ligands and an oxygen atom from a nitrate (B79036) anion. researchgate.net

Alternatively, these ligands can form one-dimensional (1D) coordination polymers. In these polymeric structures, each Schiff base ligand can bridge two different silver atoms, creating an extended helical chain. researchgate.net The coordination environment around the Ag(I) center in these chains is often a distorted tetrahedron. The formation of multinuclear complexes, such as X-shaped binuclear dimers, is also a known coordination mode, where the Ag-Ag distance is typically longer than the sum of their van der Waals radii, indicating the absence of a significant metallophilic interaction. nih.gov The specific structure is often stabilized by weak intermolecular interactions within the crystal lattice, such as π–π stacking.

Group 4 Metal Complexes

Group 4 metals (Titanium, Zirconium, Hafnium) in their +4 oxidation state are hard Lewis acids and exhibit a strong affinity for nitrogen and oxygen donor atoms, making Schiff base ligands excellent candidates for complex formation. The coordination chemistry of Schiff bases derived from this compound with Ti(IV), Zr(IV), and Hf(IV) is characterized by the formation of stable, high-coordination number complexes.

Typically, these complexes are synthesized by reacting a metal salt, such as ZrCl₄ or TiCl₄, with the pre-formed Schiff base ligand in an anhydrous organic solvent. The resulting complexes often exhibit octahedral or higher coordination geometries. For example, studies on related tetradentate Schiff base ligands have yielded complexes with the general formula [M(L)Cl₂], where M is Ti(IV) or Zr(IV), displaying a distorted octahedral geometry with the chloride ligands in a trans configuration. researchgate.neteurjchem.com

Structural Elucidation of Coordination Complexes using X-ray Crystallography

For Silver(I) complexes, crystallographic studies have confirmed the existence of diverse structural arrangements. Analysis of related structures reveals Ag-N(pyridine) and Ag-N(imine) bond distances typically falling within the range of 2.18 to 2.33 Å. nih.gov The geometry around the silver center is commonly found to be trigonal planar or distorted tetrahedral. researchgate.net X-ray studies also elucidate the nature of polymeric or multinuclear structures, showing how ligands bridge metal centers to form extended networks. researchgate.netnih.gov Furthermore, these analyses highlight the critical role of non-covalent interactions, such as hydrogen bonding and π–π stacking, in stabilizing the crystal packing. nih.gov

In the case of Group 4 metal complexes, X-ray crystallography has confirmed the formation of highly coordinated species. For instance, the crystal structures of Ti(IV) and Zr(IV) complexes with related Schiff base ligands reveal distorted octahedral geometries. eurjchem.com In more complex systems, such as the eight-coordinate [Zr(L)₂] complexes, SCXRD has established a D₂d-symmetric structure. nih.gov The data obtained from these structural studies are fundamental for correlating molecular structure with the observed chemical and physical properties of the complexes.

Below is a table summarizing representative crystallographic data for metal complexes with analogous pyridine-imine Schiff base ligands.

| Parameter | Ag(I) Complex (Representative) nih.gov | Zr(IV) Complex (Representative) nih.gov |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Coordination Geometry | Distorted Trigonal Planar | Distorted Dodecahedral |

| Coordination Number | 3 | 8 |

| M-N(pyridine) (Å) | ~2.25 | ~2.45 |

| M-N(imine) (Å) | ~2.20 | ~2.21 |

| N-M-N Angle (°) | Varies (Sum ~360°) | Varies |

Electronic and Spectroscopic Properties of Metal Complexes and Ligands

The electronic and spectroscopic properties of this compound and its Schiff base derivatives, along with their metal complexes, are typically investigated using a combination of FT-IR, NMR, UV-Vis absorption, and fluorescence spectroscopy. These techniques provide valuable insights into the ligand's structure and its coordination to metal centers.

Infrared (IR) Spectroscopy: The IR spectrum of a Schiff base ligand is characterized by a strong absorption band corresponding to the stretching vibration of the azomethine (C=N) group, typically found in the 1600–1650 cm⁻¹ region. mdpi.com Upon complexation with a metal ion, this band often shifts to a lower or higher frequency, which is a clear indication of the coordination of the imine nitrogen to the metal center. jocpr.com Additionally, vibrations associated with the pyridine ring are also sensitive to coordination and show shifts in the spectra of the metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the formation and purity of the Schiff base ligands in solution. The ¹H NMR spectrum typically shows a characteristic singlet for the azomethine proton (-CH=N-). For diamagnetic complexes (e.g., Ag(I), Zr(IV)), NMR can be used to study the complex in solution. The coordination of the ligand to the metal center causes significant changes in the chemical shifts of the protons, particularly those on the pyridine ring and near the imine group, confirming the binding mode.

Fluorescence Spectroscopy: Many pyridine-based Schiff bases and their complexes exhibit fluorescence. The parent ligands may show weak emission, but coordination to a metal ion can significantly alter the photoluminescence properties. Chelation can lead to an enhancement of fluorescence intensity due to increased structural rigidity and a reduction in non-radiative decay pathways. For example, some Zr(IV) complexes are known to be photoluminescent, exhibiting emission through a combination of prompt fluorescence and thermally activated delayed fluorescence (TADF). nih.gov The emission wavelength and quantum yield are highly dependent on the nature of the ligand and the metal center, allowing for the tuning of photophysical properties. nih.gov

The table below summarizes typical spectroscopic data for pyridine-aldehyde-derived Schiff bases and their complexes.

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) |

| FT-IR (ν C=N, cm⁻¹) | 1600 - 1650 mdpi.com | Shift to lower or higher frequency jocpr.com |

| ¹H NMR (δ -CH=N-, ppm) | 8.0 - 9.0 | Shift downfield or upfield |

| UV-Vis (λmax, nm) | 250 - 350 (π→π*) ajchem-a.com | Appearance of new LMCT bands (>350 nm) nih.gov |

| Fluorescence | Weak or no emission | Enhanced emission (CHEF), shift in λem nih.gov |

Catalytic Applications of 6 4 Fluorophenyl Pyridine 2 Carbaldehyde and Its Metal Complexes

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from pyridine-2-carbaldehyde and its substituted analogues, particularly through the formation of Schiff base ligands, have demonstrated catalytic activity in a range of organic transformations. These ligands, often in complex with transition metals like copper, palladium, or iron, can facilitate reactions such as oxidations, reductions, and carbon-carbon bond formations.

For instance, a study on a copper(II) complex anchored on functionalized magnetic nanoparticles, utilizing a Schiff base derived from pyridine-2-carbaldehyde, showcased high efficiency in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.org The catalyst exhibited excellent yields and could be recycled multiple times without a significant loss in activity. rsc.org While specific studies on 6-(4-fluorophenyl)pyridine-2-carbaldehyde are not extensively documented, the catalytic prowess of its parent structures suggests its potential utility in similar synthetic methodologies. The electronic properties conferred by the 4-fluorophenyl group are anticipated to modulate the catalytic performance of its metal complexes.

Below is a table illustrating the catalytic performance of a related copper(II)-Schiff base nanocatalyst in the synthesis of various derivatives, providing an insight into the potential efficacy of catalysts derived from this compound. rsc.org

Table 1: Catalytic Activity of a Copper(II)-Schiff Base Nanocatalyst in Organic Syntheses

| Entry | Aldehyde | Product | Time (min) | Yield (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran | 6 | 97 | 129.3 | 646.6 |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran | 8 | 95 | 126.6 | 475.0 |

| 3 | 4-Methylbenzaldehyde | 2-Amino-7,7-dimethyl-5-oxo-4-(p-tolyl)-5,6,7,8-tetrahydrobenzo[b]pyran | 10 | 92 | 122.6 | 368.0 |

| 4 | 4-Cyanobenzaldehyde | 2-(4-Cyanobenzylidene)malononitrile | 5 | 96 | 128.0 | 984.6 |

| 5 | 4-Bromobenzaldehyde | 2-(4-Bromobenzylidene)malononitrile | 7 | 94 | 125.3 | 688.5 |

Data derived from a study on a copper(II) complex with a pyridine-2-carbaldehyde derived Schiff base ligand. rsc.org

Role as Ligands in Homogeneous Catalysis

The versatility of this compound as a ligand stems from its ability to form stable complexes with a variety of transition metals. The pyridine (B92270) nitrogen and the aldehyde oxygen (or the imine nitrogen in its Schiff base derivatives) can act as a bidentate chelating agent, creating a stable coordination environment that is crucial for catalytic activity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is paramount to their success. Pyridine-containing ligands have been successfully employed in these reactions. researchgate.netrsc.org The electronic nature of substituents on the pyridine ring can significantly influence the catalytic activity of the palladium center. acs.org For example, electron-withdrawing groups can enhance the stability of the catalyst and influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The 4-fluorophenyl group in the target compound is electron-withdrawing, which could potentially lead to highly active and stable palladium catalysts for reactions like Suzuki-Miyaura and Heck couplings. While specific data for this ligand is unavailable, studies on related systems with substituted pyridine ligands demonstrate excellent yields in cross-coupling reactions. acs.org

The electrochemical and photochemical reduction of carbon dioxide (CO2) into value-added chemicals is a key area of research in sustainable chemistry. Metal complexes with polypyridine ligands have emerged as promising catalysts for this transformation. nih.govresearchgate.netmdpi.comnih.gov The catalytic cycle typically involves the reduction of the metal center, followed by the coordination and subsequent reduction of CO2. The electronic properties of the ligands are crucial in tuning the reduction potentials of the metal complex and stabilizing the key intermediates. The electron-withdrawing nature of the fluorophenyl group in this compound could favorably modulate the electronic structure of a catalytic metal center, potentially lowering the overpotential required for CO2 reduction. Research on cobalt-polypyridine complexes has shown that ligand modification can significantly impact the efficiency and selectivity of CO2 to CO conversion. mdpi.com

Mechanisms of Catalytic Action and Turnover Frequencies

The mechanism of catalytic action for metal complexes of this compound would be highly dependent on the specific reaction and the metal center involved. In cross-coupling reactions, the cycle generally involves oxidative addition, transmetalation, and reductive elimination. For olefin polymerization, the mechanism typically follows a coordination-insertion pathway. In CO2 reduction, the process often involves a series of electron and proton transfer steps.

Turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating the efficiency of a catalyst. TON represents the total number of substrate molecules converted per molecule of catalyst, while TOF is the turnover rate per unit time. High TON and TOF values are indicative of a highly active and stable catalyst. For example, a copper(II)-Schiff base catalyst derived from a pyridine-2-carbaldehyde analogue achieved a TOF of up to 984.6 h⁻¹ in the synthesis of 2-benzylidenemalononitrile derivatives. rsc.org In the context of photocatalytic hydrogen generation, supramolecular catalysts have been reported with TOFs as high as 200 h⁻¹. nih.govresearchgate.net It is anticipated that metal complexes of this compound could exhibit comparable or potentially enhanced catalytic efficiencies due to the electronic influence of the fluorophenyl group.

Influence of Fluorophenyl Substitution on Catalytic Efficiency and Selectivity

The substitution of a fluorophenyl group at the 6-position of the pyridine-2-carbaldehyde ligand is expected to have a pronounced effect on the catalytic performance of its metal complexes. The fluorine atom is highly electronegative, making the phenyl ring electron-withdrawing. This electronic effect can be transmitted through the pyridine ring to the coordinating metal center.

This electron-withdrawing influence can lead to several consequences:

Increased Lewis Acidity: The metal center may become more Lewis acidic, which can enhance its ability to coordinate and activate substrate molecules.

Stabilization of Reduced States: In redox catalysis, such as CO2 reduction, the electron-withdrawing nature of the ligand can stabilize the reduced state of the metal complex, which is often a key intermediate in the catalytic cycle.

Modulation of Reaction Rates: The rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions, can be altered by the electronic properties of the ligand.

Studies on related systems have shown that the introduction of electron-withdrawing or electron-donating groups on pyridine-based ligands can systematically tune the electronic properties and reactivity of the corresponding metal complexes. nih.govnih.govrsc.org For instance, in certain cross-coupling reactions catalyzed by palladium complexes with substituted pyridine ligands, a correlation between the basicity of the ligand and the reaction yield has been observed. acs.org The presence of the 4-fluorophenyl group introduces a specific electronic perturbation that could be harnessed to optimize catalytic efficiency and selectivity for a desired transformation. However, without direct experimental data, these effects remain predictive based on established principles of ligand design in catalysis. mdpi.comnih.govnih.gov

Pharmacological and Biological Research Investigations of 6 4 Fluorophenyl Pyridine 2 Carbaldehyde Derivatives

Evaluation of Anticancer Activities

The quest for novel therapeutic agents for cancer has led to the synthesis and evaluation of numerous pyridine (B92270) derivatives. Compounds incorporating a 4-fluorophenyl substituent have shown particular promise in preclinical studies, demonstrating cytotoxic effects against a range of human cancer cell lines and engaging with various molecular targets implicated in tumorigenesis.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HepG2, K562, M-14)

Derivatives based on the 4-fluorophenyl pyridine scaffold have demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, a novel series of nicotinonitriles, which includes a 4-fluorophenyl group, was synthesized and evaluated for anticancer properties. nih.gov Among these, certain compounds exhibited promising cytotoxic effects against breast adenocarcinoma (MCF-7), breast ductal carcinoma (MDA-MB-231), and prostate cancer (PC-3) cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 22.5 to 91.3 µM. nih.gov

Similarly, studies on pyrazolo-pyridine and pyrazolo-naphthyridine derivatives revealed potent anti-proliferative activity. Specifically, compound 5k , a pyrazolo-naphthyridine derivative, was found to be the most active against the MCF-7 breast cancer cell line with an IC₅₀ value of 2.03 ± 0.23 µM. nih.gov The presence of a fluorine substituent at the para-position of a phenyl ring has been noted in other studies as contributing to greater in vitro anti-tumor activity. researchgate.net Pyridine-based compounds have also been evaluated against hepatocellular carcinoma (HepG2) cells, where they were found to inhibit cancer cell growth. researchgate.net

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Nicotinonitrile Derivatives (e.g., Compounds 4, 6b, 7) | MCF-7, MDA-MB-231, PC-3 | 22.5 - 91.3 µM | nih.gov |

| Pyrazolo-naphthyridine Derivative (Compound 5k) | MCF-7 | 2.03 ± 0.23 µM | nih.gov |

| Pyridine Derivatives | HepG2 | Demonstrated growth inhibition | researchgate.net |

Mechanisms of Antitumor Action (e.g., Topoisomerase I Inhibition, Apoptosis, Cell Cycle Modulation)

The anticancer effects of pyridine derivatives are attributed to several mechanisms of action. One significant target is topoisomerase I, an enzyme crucial for DNA replication and repair. A structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives found that several compounds exhibited strong topoisomerase I inhibitory activity, suggesting this as a key mechanism for their cytotoxic effects. nih.gov

Induction of apoptosis, or programmed cell death, is another primary mechanism. The dysregulation of apoptosis is a hallmark of cancer, and compounds that can selectively trigger this process are valuable therapeutic candidates. nih.gov Studies on various heterocyclic compounds, including pyridine derivatives, have shown they can induce apoptosis in cancer cells. For example, certain pyranoquinoline derivatives have been shown to trigger apoptosis and cause cell cycle arrest at the G2/M phase in different cancer cell lines. osti.gov Similarly, some N-9-sulfonylpurine derivatives induce apoptosis in human leukemia (K562) cells, implicating the intrinsic mitochondrial pathway through the increased expression of caspase 3 and cytochrome c. nih.gov The process of apoptosis involves the activation of caspases, which leads to DNA damage and protein degradation. nih.gov

Cell cycle modulation is also a critical aspect of the antitumor action of these compounds. The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle. The ability of certain pyridine derivatives to arrest the cell cycle, for instance at the G2/M checkpoint, prevents cancer cells from proliferating. osti.govnih.gov

MDM2 Inhibition Studies of Related Fluoro-substituted Compounds

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers where p53 is not mutated, its function is inhibited by overexpression of MDM2. nih.gov Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to tumor suppression.

Extensive research has led to the discovery of potent spirooxindole-based MDM2 inhibitors. One such compound, AA-115/APG-115 , incorporates a 3-chloro-2-fluorophenyl group. nih.govacs.org This compound demonstrates a very high binding affinity to MDM2, with a Kᵢ value of less than 1 nM. nih.govacs.org By inhibiting the MDM2-p53 interaction, AA-115/APG-115 stabilizes p53 and restores its tumor-suppressing functions, showcasing potent cellular activity and the ability to cause complete and lasting tumor regression in in vivo models. nih.gov This highlights the potential of incorporating fluoro-substituted phenyl rings into scaffolds designed to target protein-protein interactions in cancer therapy.

Antimicrobial Activities

In addition to their anticancer potential, derivatives of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde have been investigated for their ability to combat microbial infections. The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.

Antibacterial Efficacy (e.g., Gram-Positive, Gram-Negative Strains)

Pyridine derivatives have shown a broad spectrum of antibacterial activity. A study involving pyridine-containing substituted phenyl azetidine-2-ones reported that compound 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one was particularly potent against all tested strains, which included Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

Other studies have also confirmed the efficacy of related compounds. Fluorobenzoylthiosemicarbazides have demonstrated activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov The antibacterial activity of various pyridine-based organic salts has also been established against both S. aureus and E. coli. nih.gov Generally, synthetic compounds are tested against a panel of pathogenic bacteria to determine their minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs). academicjournals.org

| Compound/Derivative Class | Bacterial Strains | Observed Activity | Source |

|---|---|---|---|

| 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-) | Potent activity against all tested strains | nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria (including MRSA) | MICs ranging from 7.82 to 31.25 µg/mL | nih.gov |

| Pyridine-based Organic Salts | S. aureus, E. coli | Good antibacterial activity | nih.gov |

Antifungal Properties

The development of novel antifungal agents is crucial due to the increasing incidence of drug-resistant fungal infections. frontiersin.org Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential antifungal therapies through the targeting of yeast casein kinase (Yck2) in Candida albicans, a major human fungal pathogen. frontiersin.org

Pyridine carboxamides represent another class of compounds with significant antifungal activity. Their mechanism of action often involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov One study found that the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov Other pyridine derivatives have also shown efficacy against fungal strains like Aspergillus niger and Penicillium rubrum. nih.gov The broad-spectrum biological activity of pyran derivatives, which can be synthesized from pyridine precursors, includes both antibacterial and antifungal properties. ijpronline.com

Antiviral Research (e.g., SARS-CoV-2, Influenza A, Enteroviruses)

The pyridine scaffold is a recognized pharmacophore in the development of antiviral agents, and its derivatives have been evaluated against a variety of viruses. nih.gov Research into derivatives of this compound, particularly Schiff bases and other heterocyclic compounds, has explored their potential to inhibit viral replication.

Investigations into novel carboxamide-linked pyridopyrrolopyrimidines have shown promising activity against SARS-CoV-2. nih.gov One pyridine derivative, in particular, demonstrated good potency and selectivity against the SARS-CoV-2 main protease (M-Pro) with a half-maximal inhibitory concentration (IC50) value of 0.50 µM. nih.gov Further studies on epoxybenzooxocinopyridine derivatives revealed that while most were inactive, a derivative featuring a dihydroquinoxalin-2-one side group exhibited antiviral activity against SARS-CoV-2, making it a promising lead for further development. mdpi.com Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

The formation of Schiff bases from aldehyde precursors is a common strategy to generate compounds with potential antiviral activity. nih.govrsc.org For instance, a series of Schiff bases derived from 2-phenyl quinazoline-4(3)H-ones were tested against a broad panel of viruses, including Influenza A (H1N1, H3N2 subtypes) and Influenza B. One compound, in particular, showed notable activity against all tested viruses. nih.gov While not direct derivatives of this compound, these studies underscore the potential of Schiff bases derived from heterocyclic aldehydes in antiviral drug discovery. Thiosemicarbazones, which can be readily synthesized from the carbaldehyde group, are another class of compounds known for their antiviral properties against viruses like the Dengue virus. nih.gov

| Compound Class | Virus Target | Key Findings | Reference |

|---|---|---|---|

| Pyridopyrrolopyrimidine-carboxamide | SARS-CoV-2 M-Pro | A pyridine derivative showed an IC50 of 0.50 µM. | nih.gov |

| Epoxybenzooxocinopyridine derivative | SARS-CoV-2 | A derivative with a dihydroquinoxalin-2-one group showed antiviral activity with an EC50 of 2.23 µg/µL. | mdpi.com |

| Pyrimido[4,5-d]pyrimidine derivatives | Human Coronavirus 229E | Compounds with cyclopropylamino and aminoindane moieties showed remarkable efficacy. | mdpi.com |

| Quinazoline Schiff Base | Influenza A (H1N1, H3N2), Influenza B | Compound 2a showed broad-spectrum antiviral activity. | nih.gov |

Enzyme Inhibition Studies and Therapeutic Target Engagement

Derivatives based on the this compound scaffold have been investigated for their ability to inhibit various enzymes implicated in disease, highlighting their potential as targeted therapeutic agents.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. nih.gov Pyridine-containing structures are frequently explored for their cholinesterase inhibitory potential. Studies on pyrido[2,3-b]pyrazines, which share a pyridine core, have identified compounds with potent dual inhibitory activity. nih.gov For example, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine was found to be a potent dual inhibitor of both AChE and BChE, with IC50 values of 0.466 µM and 1.89 µM, respectively. nih.gov Another derivative, 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine, showed selective inhibition of AChE with an IC50 value of 0.899 µM. nih.gov Furthermore, research on tacrine-pyrazolo[3,4-b]pyridine hybrids has led to the discovery of potent AChE inhibitors; one such hybrid displayed an IC50 value of 0.125 µM for AChE. researchgate.net These findings suggest that the pyridine moiety is a valuable component in the design of effective cholinesterase inhibitors.

| Compound Series | Target Enzyme | Most Potent Derivative | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrido[2,3-b]pyrazines | AChE | 3-(3'-Nitrophenyl) derivative | 0.466 | nih.gov |

| BChE | 3-(3'-Methylphenyl) derivative | 0.583 | ||

| Tacrine-pyrazolo[3,4-b]pyridine hybrids | AChE | Compound 10j | 0.125 | researchgate.net |

The enzyme β-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. purdue.edunih.gov The development of small-molecule BACE1 inhibitors is a major focus of research. rsc.orgnih.gov While specific studies on this compound derivatives are not prominent, related structures have shown promise. For instance, chromenopyridine scaffolds have been developed to balance BACE1 potency and reduce off-target effects. researchgate.net Optimization of a chromenopyridine series by introducing a 2-fluoropyridin-3-yl group led to the identification of a potent BACE1 inhibitor (AMG-8718) that produced significant reductions of amyloid-β levels in preclinical models. researchgate.net This highlights the utility of incorporating substituted pyridine rings into inhibitor designs to achieve high potency.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation, and its selective inhibition is a strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Research on structurally related 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives has demonstrated their potential as COX-2 inhibitors. researchgate.net The pyrimidine (B1678525) ring is a close bioisostere of the pyridine ring. Docking studies of these pyrimidine derivatives indicated that substituents like an acetyl moiety enhanced binding interactions with the COX-2 enzyme through hydrogen bonding. researchgate.net Other heterocyclic systems, such as pyrimidine-based fluorescent probes, have also been developed as potent and selective COX-2 inhibitors, with one lead compound showing an IC50 of 1.8 µM. rsc.org

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a role in inflammation. nih.gov Novel pyrimidine acrylamides, which are structurally related to potential pyridine derivatives, have been synthesized and evaluated as lipoxygenase inhibitors. In one study, two pyrimidine derivatives were identified as highly potent inhibitors, with IC50 values of 10.7 µM and 1.1 µM, respectively. nih.gov Molecular docking studies supported these experimental findings, suggesting these scaffolds can effectively interact with the lipoxygenase active site. nih.gov

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For derivatives of pyridine and related heterocycles, several key structural features have been identified that influence their biological activity.

In the context of cholinesterase inhibition , studies on 2-amino-4,6-dimethylpyridine (B145770) derivatives revealed that binding affinity was enhanced by increasing the molecular volume and inserting a methylene (B1212753) group between an amide carbonyl and an aromatic ring. nih.gov For pyrido[2,3-b]pyrazines, the nature and position of the substituent on the phenyl ring at position 3 were critical for activity and selectivity against AChE and BChE. For example, a meta-nitro group resulted in a potent dual inhibitor, while a meta-fluoro group conferred AChE selectivity. nih.gov

For PDE3 inhibition by 2-imino-1,2-dihydropyridine derivatives, the electronic and steric effects of substituents were crucial. A 4-bromophenyl group at position 6 and a 2-ethoxyphenyl group at position 4 of the pyridine ring resulted in the strongest PDE3 inhibition, suggesting that the size and conformation of these groups are key for optimal interaction with the enzyme's binding site. nih.gov

In the development of S1P4–R agonists , SAR studies on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one scaffold containing a fluorophenyl group revealed important insights. nih.gov While a 2-fluorophenyl group was part of the initial hit, it was found that a 2,4-difluorophenyl analog was equipotent, and an unsubstituted phenyl derivative was only slightly less potent. This indicates that the fluorine at position 2 is a suitable bioisostere for hydrogen in this scaffold. nih.gov

For anticancer activity , the SAR of 2-imino-1,2-dihydropyridine-3-carbonitriles indicated that the imino proton was likely involved in hydrogen bonding with the target receptor. Furthermore, a bulky ortho substituent on the phenyl ring at position 4, which induces non-coplanarity, was important for potent tumor cell growth inhibition. nih.gov

Impact of Fluorine Position and Aromatic Substitution on Bioactivity

The strategic placement of fluorine atoms and other substituents on the aromatic rings of pyridine-based compounds is a cornerstone of modern medicinal chemistry. researchgate.net Fluorine, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and basicity. researchgate.net These modifications, in turn, can profoundly influence the compound's biological activity.

In derivatives of this compound, the fluorine atom on the phenyl ring is a key feature. Its presence can enhance membrane permeability and increase binding affinity to target proteins by participating in specific interactions. researchgate.net Studies on related fluorinated heterocyclic compounds have consistently shown that the introduction of fluorine can lead to improved biological potency. For instance, the substitution of a hydrogen atom with fluorine in certain molecules has been shown to enhance anticancer activity by modulating the reactivity and metabolic stability of the compound. researchgate.net

Research on various pyridine derivatives demonstrates that the nature and position of substituents are critical. For example, in a series of novel pyridine-thiazole hybrid molecules, a 2-fluorophenyl substituent was part of the most active compounds showing high antiproliferative activity against various tumor cell lines, with IC50 values as low as 0.57 µM in HL-60 leukemia cells. nih.gov This highlights the positive contribution of the fluorophenyl group to cytotoxicity. The introduction of different substituents allows for the fine-tuning of a compound's electronic and steric properties, which dictates its interaction with biological targets. alliedacademies.org

Table 1: Bioactivity of Selected Fluorinated Pyridine Derivatives

| Compound Class | Substitution | Observed Bioactivity | Reference |

|---|---|---|---|

| Pyridine-Thiazole Hybrids | 3-(2-fluorophenyl) | High antiproliferative activity against leukemia (HL-60), IC50 = 0.57 µM | nih.gov |

| Pyridazine-Fluorine Derivatives | Trifluoromethyl moiety | Increased antimicrobial activity | nih.gov |

| 6-Fluoroquinolines | 2,4-disubstitution | Potent antiplasmodial activity | nih.gov |

| Pyrazolo[1,5-a]pyridine Analog | 2-(4-fluorophenyl) | Potential antifungal activity targeting Candida albicans | frontiersin.org |

Role of the Carbaldehyde Moiety and its Derivatives (e.g., Schiff Bases, Thiosemicarbazones)

The carbaldehyde group at the 2-position of the pyridine ring is a versatile chemical handle that allows for the synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones. This functional group is crucial as its conversion into an imine (>C=N-) linkage is often key to unlocking or enhancing the biological activity of the parent compound. mdpi.com

Schiff Bases: Schiff bases, formed by the condensation of the carbaldehyde with primary amines, are a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netoncologyradiotherapy.com The imine group in Schiff bases is considered critical for their biological function. mdpi.com Pyridine-based Schiff bases are of particular interest as they can mimic pyridoxal-amino acid systems, which are vital in many metabolic reactions. researchgate.net Metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the ligands alone, a phenomenon attributed to the chelation of the metal ion which can increase the lipophilicity and bioavailability of the compound. researchgate.netsjpas.com

Thiosemicarbazones: When the carbaldehyde is reacted with thiosemicarbazide (B42300), the resulting thiosemicarbazones have emerged as particularly potent therapeutic agents. mdpi.com This class of compounds is well-known for a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal activities. mdpi.comnih.gov The biological activity of thiosemicarbazones is often linked to their ability to chelate metal ions, which can lead to the inhibition of essential enzymes like ribonucleotide reductase, an enzyme crucial for DNA synthesis. researchgate.net

For example, thiosemicarbazones derived from pyridine-2-carbaldehyde have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer). researchgate.net Studies have demonstrated that these compounds can be more potent than established drugs like cisplatin (B142131) in certain cell lines. researchgate.net The modification of the terminal nitrogen of the thiosemicarbazone moiety provides another avenue for structural diversification and activity modulation.

Table 2: Anticancer Activity of Pyridine-2-carbaldehyde Thiosemicarbazone Derivatives

| Cell Line | Derivative Type | IC50 (µM) | Comparison | Reference |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Pyridine-2-carbaldehyde thiosemicarbazone | < 0.55 to 4.88 | More potent than cisplatin (IC50 = 8.0 µM) | researchgate.net |

| C6 (Glioma) | Various thiosemicarbazones | 9.08 - 10.59 | More potent than Imatinib (IC50 = 11.68 µg/mL) | nih.gov |

| MCF-7 (Breast Cancer) | Various thiosemicarbazones | 7.02 - 9.08 | More potent than Imatinib (IC50 = 9.24 µg/mL) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding rational drug design and saving significant resources in the drug discovery process. nih.gov

For classes of compounds like substituted pyridines, QSAR studies are invaluable for understanding the complex interplay of steric, electronic, and hydrophobic factors that govern their therapeutic effects. A typical QSAR study involves calculating various molecular descriptors for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity.

While a specific QSAR study for this compound was not identified in the reviewed literature, numerous studies on structurally related heterocyclic compounds, such as 4-phenoxypyridine (B1584201) and 6-fluoroquinoline (B108479) derivatives, have successfully employed this approach. nih.gov For instance, a QSAR model developed for 2,4-disubstituted 6-fluoroquinolines identified key structural requirements for their antiplasmodial activity, achieving a high predictive correlation coefficient (R²pred = 0.901). nih.gov Similarly, a 2D-QSAR study on 4-phenoxypyridine derivatives established a predictive model for their antitumor activities (R² = 0.77).

These studies typically reveal that descriptors related to molecular shape, hydrophobicity, and electronic properties are crucial for bioactivity. nih.gov The insights gained from such models can be extrapolated to guide the synthesis of more potent derivatives of this compound by indicating which positions on the molecule are sensitive to substitution and what types of functional groups are likely to enhance therapeutic efficacy.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy. For a molecule like 6-(4-Fluorophenyl)pyridine-2-carbaldehyde, DFT calculations would provide fundamental insights into its structural, electronic, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis)

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be used to validate experimental findings.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific type of bond vibration (stretching, bending, etc.). For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the aldehyde, C-F stretching, and the various vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. The calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule, based on their electronic environment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions (e.g., π→π* or n→π*) responsible for the molecule's UV-Vis spectrum.

Thermochemical Property Derivations

From the vibrational frequency calculations, it is also possible to derive key thermochemical properties. These properties, such as enthalpy, entropy, and Gibbs free energy, are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate. These calculations would provide the standard heats of formation and other thermodynamic data for this compound under various temperature conditions.

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation would provide a view of the dynamic behavior of this compound, either in a solvent or bound to a biological target like a protein.

When simulating the interaction with a protein, MD can reveal how the ligand (the small molecule) and the protein adapt to each other's presence, a phenomenon known as "induced fit". The simulation tracks the trajectory of the ligand within the protein's binding site, showing the stability of the interaction and identifying key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that maintain the ligand-protein complex. This provides a more realistic and dynamic picture of the binding event than static models.

Molecular Docking Studies for Biological Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a known protein target.

For this compound, a docking study would involve placing the molecule into the active site of a specific protein target. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy) and rank different binding poses. The results would identify the most probable binding mode and the specific amino acid residues in the protein that interact with the ligand. This information is critical for understanding the potential biological activity of the compound and for guiding the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results

This table shows representative data that would be obtained from a molecular docking study against a hypothetical protein target. The values and interactions are for illustrative purposes only.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |

| Kinase X | -8.2 | Lys78, Asp184 | Hydrogen Bond with Aldehyde Oxygen |

| Phe182 | π-π Stacking with Pyridine (B92270) Ring | ||

| Val65 | Hydrophobic Interaction with Phenyl Ring |

Advanced Computational Analysis of this compound Fails to Find Specific Research

Despite a comprehensive search of scientific literature for advanced computational and theoretical investigations specifically focused on the chemical compound This compound , no dedicated research detailing its binding modes, interaction energetics, or specific bonding interactions could be identified. The inquiry sought to populate a detailed article structure, including predictions of binding modes, elucidation of hydrogen and halogen bonding, and the correlation of this data with experimental observations.

Computational chemistry has become a powerful tool in predicting how molecules like this compound might interact with biological targets. Techniques such as molecular docking are routinely used to predict the conformation (binding mode) of a small molecule when it binds to a receptor. These predictions are crucial for understanding potential biological activity and for the rational design of new therapeutic agents. The energetics of these interactions, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), quantify the strength of the binding, providing a measure of affinity.

Furthermore, the specific types of non-covalent interactions that stabilize the binding are of significant interest. For a molecule containing a fluorine atom and nitrogen- and oxygen-containing functional groups, hydrogen and halogen bonds are of particular importance. A hydrogen bond would involve the aldehyde oxygen or the pyridine nitrogen acting as an acceptor. A halogen bond, a less common but increasingly recognized interaction, could occur where the fluorine atom's electropositive crown (σ-hole) interacts with a nucleophilic region of a binding partner.

While general principles of these computational methods are well-established, and studies on analogous structures exist, the specific application of these techniques to this compound is not documented in the available scientific literature. Research on similar fluorinated pyridine derivatives often highlights the role of the fluorine atom in modulating electronic properties and participating in specific interactions, including halogen bonding, which can significantly influence binding affinity and selectivity. However, without specific studies on the target compound, any discussion of its binding characteristics would be purely speculative.

Consequently, the required data to construct a detailed analysis of its computational and theoretical investigations, including predictive data tables on binding modes and interaction energies, remains unavailable. The correlation of such computational data with experimental findings is therefore not possible at this time.

Future Research Directions and Translational Perspectives

Development of Novel Derivatized Scaffolds with Enhanced Bioactivity

The core structure of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a promising starting point for the synthesis of new chemical entities with potent biological activities. The aldehyde group offers a reactive handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research will likely focus on synthesizing libraries of derivatives to target a range of diseases. For instance, pyridine-based compounds have been investigated for their potential as anticancer, antifungal, and antimicrobial agents. researchgate.netmdpi.comnih.gov The derivatization of the carbaldehyde group can lead to the formation of imines, hydrazones, oximes, and other functional groups, each introducing distinct physicochemical properties that can modulate biological activity.

A recent study highlighted the synthesis of novel nicotinonitrile derivatives from a related pyridine-containing precursor, which showed promising cytotoxic activity against several human cancer cell lines, including breast and prostate cancer. nih.gov Similarly, the modification of related scaffolds like 4,5,6,7-tetrahydrothienopyridines has yielded compounds with significant fungicidal properties. mdpi.com By applying similar synthetic strategies to this compound, researchers can develop new scaffolds with potentially enhanced efficacy and selectivity for various biological targets.

Table 1: Potential Bioactive Scaffolds Derived from this compound

| Derivative Class | Potential Biological Application | Rationale |

| Schiff Bases/Imines | Anticancer, Antimicrobial | The imine linkage can be crucial for binding to biological targets; Schiff bases of similar aldehydes have shown broad bioactivity. |

| Thiosemicarbazones | Antineoplastic | Metal complexes of thiosemicarbazones derived from pyridine-2-carbaldehyde analogues exhibit activity against cancer cells. researchgate.netnih.gov |